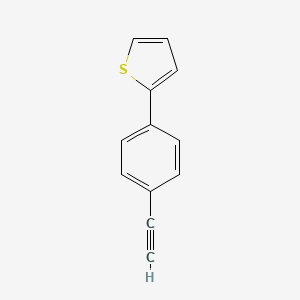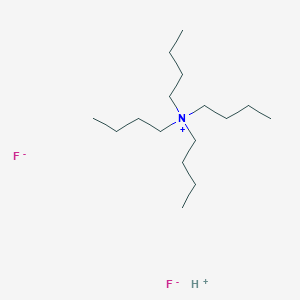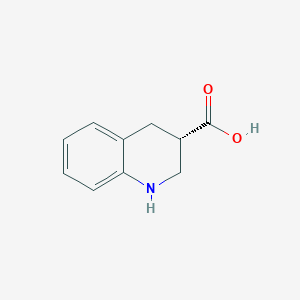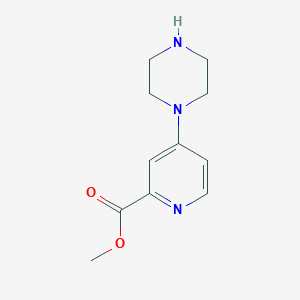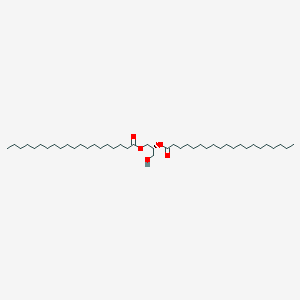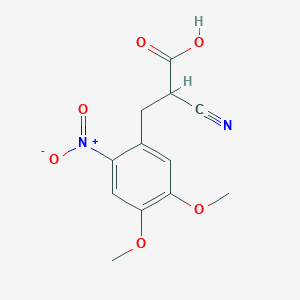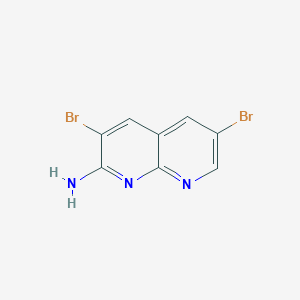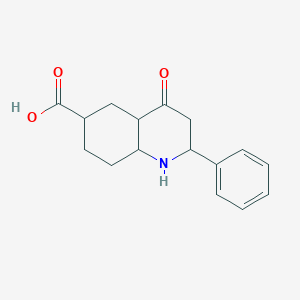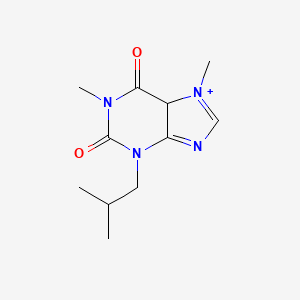
1-(2-Chloroacetyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroacetyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile is a heterocyclic compound characterized by a five-membered ring containing nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroacetyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile typically involves the reaction of chloroacetyl chloride with a suitable pyrazole derivative. The reaction is carried out in the presence of an acid-binding agent to facilitate the formation of the desired product .
Industrial Production Methods: For industrial-scale production, the process involves the use of readily available raw materials and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as refluxing, filtration, and purification to obtain the compound in its pure form .
化学反応の分析
Types of Reactions: 1-(2-Chloroacetyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base to neutralize the generated acid.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
1-(2-Chloroacetyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Agriculture: It is used in the synthesis of herbicidal agents, demonstrating significant herbicidal activity against various weeds.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-(2-Chloroacetyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, in medicinal applications, it may inhibit enzymes involved in microbial growth or cancer cell proliferation .
類似化合物との比較
Chloroacetamides: These derivatives are used in herbicidal applications and share similar chemical properties with 1-(2-Chloroacetyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile.
Uniqueness: this compound is unique due to its specific chemical structure, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in multiple fields make it a valuable compound for research and industrial use.
特性
分子式 |
C6H6ClN3O |
|---|---|
分子量 |
171.58 g/mol |
IUPAC名 |
2-(2-chloroacetyl)-3,4-dihydropyrazole-3-carbonitrile |
InChI |
InChI=1S/C6H6ClN3O/c7-3-6(11)10-5(4-8)1-2-9-10/h2,5H,1,3H2 |
InChIキー |
IGTKAWAIMCXOIH-UHFFFAOYSA-N |
正規SMILES |
C1C=NN(C1C#N)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


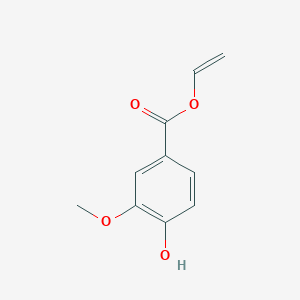

![9,9'-Spirobi[fluorene]-2',7-diyldiboronic acid](/img/structure/B15131505.png)
